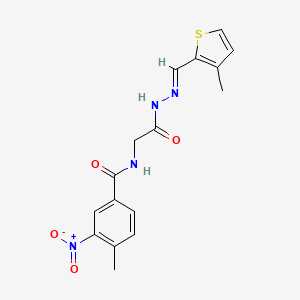

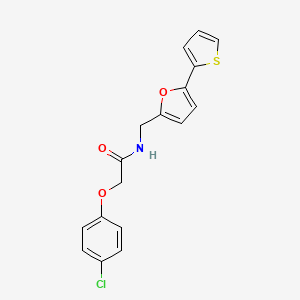

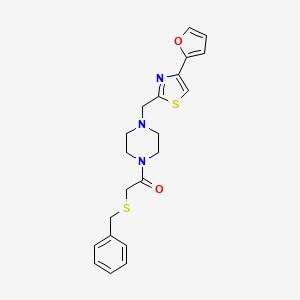

3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound belongs to the class of benzamides and is known for its unique chemical structure and properties.

Applications De Recherche Scientifique

PET Imaging Agent Development

Research on fluorine-containing benzamide analogs has highlighted their utility in developing PET imaging agents for assessing the sigma-2 receptor status in solid tumors. These compounds, due to their fluorine content, demonstrate high tumor uptake and acceptable tumor/normal tissue ratios, making them promising candidates for non-invasive tumor imaging (Tu et al., 2007).

Antimicrobial Activity

Fluorinated benzamide derivatives have been synthesized and tested for their antifungal and antibacterial activity. Some compounds exhibited high activity against fungi and Gram-positive microorganisms, suggesting a potential for developing new antimicrobial agents from fluorinated benzamides (Carmellino et al., 1994).

Synthesis of Fluorinated Heterocycles

Research into the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has shown the potential to create diverse fluorinated heterocyclic compounds. This process is significant for pharmaceutical and agrochemical industries where fluorinated heterocycles play crucial roles (Wu et al., 2017).

Development of Soluble Fluoro-Polyimides

Soluble fluoro-polyimides have been synthesized from fluorine-containing aromatic diamines and aromatic dianhydrides. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them valuable for various industrial applications (Xie et al., 2001).

Propriétés

IUPAC Name |

3-fluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c18-15-7-3-6-12(8-15)16(20)19-11-17(21)9-13-4-1-2-5-14(13)10-17/h1-8,21H,9-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLDMSJPIXHGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)C3=CC(=CC=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2737193.png)

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine](/img/structure/B2737195.png)

![4-{4-[3-(1h-Imidazol-1-Yl)propyl]-5-Methyl-4h-1,2,4-Triazol-3-Yl}-1-Methyl-1h-Pyrazol-5-Amine](/img/structure/B2737196.png)

![2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B2737200.png)

![3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2737203.png)

![N-(diphenylmethyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2737206.png)